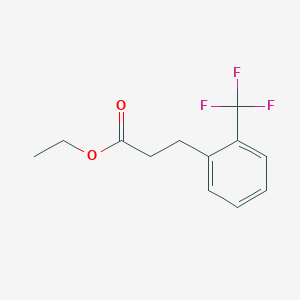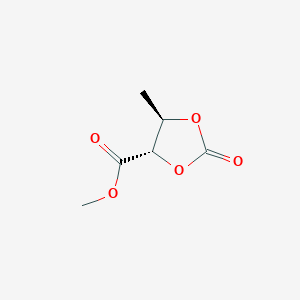
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate, also known as Methyl Dioxolane Carboxylate, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. The compound is a derivative of dioxolane, which is a cyclic ether molecule that contains two oxygen atoms. Methyl Dioxolane Carboxylate has a molecular formula of C7H10O5 and a molecular weight of 174.15 g/mol.
Mécanisme D'action
The mechanism of action of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes that are involved in the inflammatory response. Additionally, methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate may act by inducing apoptosis, which is a process of programmed cell death that is important in the prevention of cancer.
Biochemical and Physiological Effects:
Studies have shown that methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate exhibits anti-inflammatory and anti-cancer effects in vitro. Additionally, the compound has been shown to have low toxicity in animal models. However, further studies are required to fully understand the biochemical and physiological effects of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various scientific fields, making it an attractive candidate for further research. However, one limitation of using methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. One potential direction is the development of new drugs that are based on the compound's anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. Finally, studies are needed to investigate the potential applications of the compound in other scientific fields, such as catalysis and materials science.
Méthodes De Synthèse
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate can be synthesized through a multi-step process. The first step involves the reaction of ethyl glyoxylate with methyl vinyl ketone to form a β-hydroxy ester. The β-hydroxy ester is then converted to the corresponding α,β-unsaturated ester by dehydration. The final step involves the cyclization of the α,β-unsaturated ester to form methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate has found various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate has been used in the development of new catalysts for organic reactions.
Propriétés
Numéro CAS |
160816-87-5 |
|---|---|
Nom du produit |
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate |
Formule moléculaire |
C6H8O5 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H8O5/c1-3-4(5(7)9-2)11-6(8)10-3/h3-4H,1-2H3/t3-,4+/m1/s1 |
Clé InChI |
YVVMFSJJRWQKLV-DMTCNVIQSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC(=O)O1)C(=O)OC |
SMILES |
CC1C(OC(=O)O1)C(=O)OC |
SMILES canonique |
CC1C(OC(=O)O1)C(=O)OC |
Synonymes |
1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



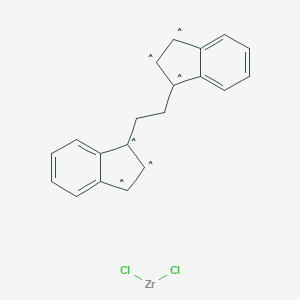

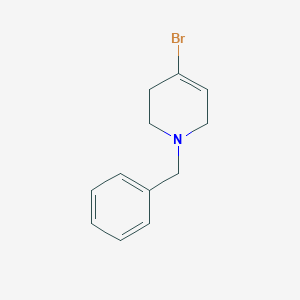




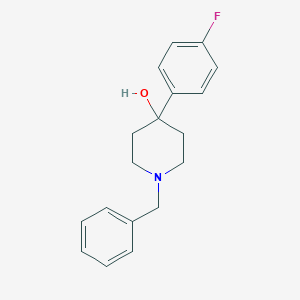
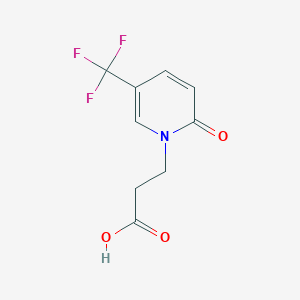
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)

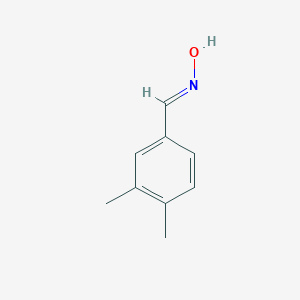
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
